“1-Boc-4-(4-aminobutyl)piperazine” is an important organic intermediate . It can be used in agrochemical, pharmaceutical, and dyestuff fields .
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
The molecular formula of “1-Boc-4-(4-aminobutyl)piperazine” is C13H27N3O2 . The IUPAC name is tert-butyl N-(4-piperazin-1-ylbutyl)carbamate . The canonical SMILES is CC©©OC(=O)NCCCCN1CCNCC1 .
The compound is part of the piperazine class of compounds, which are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Numerous methods have been reported for the synthesis of substituted piperazines .
The molecular weight of “1-Boc-4-(4-aminobutyl)piperazine” is 257.37200 . It has a density of 1.029g/cm3 . The boiling point is 353.8ºC at 760 mmHg . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has 7 rotatable bonds .
1-Boc-4-(4-aminobutyl)piperazine, also known as tert-butyl 4-(4-aminobutyl)piperazine-1-carboxylate, is a chemical compound with the molecular formula C13H27N3O2 and a molecular weight of 257.37 g/mol. This compound features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and an amino butyl side chain, making it a versatile intermediate in organic synthesis. It is primarily utilized in scientific research, particularly in medicinal chemistry for the development of therapeutic agents targeting various receptors.
1-Boc-4-(4-aminobutyl)piperazine is classified under organic compounds, specifically within the category of piperazine derivatives. It is sourced from various chemical suppliers and research institutions focused on synthetic organic chemistry. The compound can be synthesized through several methods involving piperazine and protective group chemistry.
The synthesis of 1-Boc-4-(4-aminobutyl)piperazine typically involves the reaction of anhydrous piperazine with di-tert-butyl carbonate. The process can be detailed as follows:
The reaction typically requires careful control of temperature and reaction time to achieve optimal yields and purity. For instance, maintaining a temperature around room temperature for several hours allows for complete conversion of starting materials into the desired product.
The molecular structure of 1-Boc-4-(4-aminobutyl)piperazine consists of:
1-Boc-4-(4-aminobutyl)piperazine can undergo various chemical transformations:
The reaction conditions for these transformations often require specific solvents and temperatures to ensure selectivity and yield. For example, oxidation reactions may require acidic or basic conditions depending on the substrate.
The mechanism of action for 1-Boc-4-(4-aminobutyl)piperazine primarily involves its interaction with various biological targets, particularly neurotransmitter receptors such as D2 dopamine receptors and 5-HT1A serotonin receptors.
Upon administration, this compound may bind to these receptors, influencing neurotransmission and potentially leading to therapeutic effects in treating psychiatric disorders.
1-Boc-4-(4-aminobutyl)piperazine is typically characterized by:
This compound exhibits stability under normal laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various chemical reactions as described previously.
1-Boc-4-(4-aminobutyl)piperazine has numerous applications across different scientific fields:
This compound's unique structure and reactivity make it invaluable for researchers seeking to develop new pharmacological agents or study biological mechanisms involving neurotransmitter systems.
Piperazine derivatives constitute indispensable structural components in medicinal chemistry, primarily due to their exceptional hydrogen-bonding capacity, conformational adaptability, and favorable physicochemical properties. The piperazine ring serves as a bioisostere for peptide bonds and other heterocycles, enabling optimization of pharmacokinetic profiles while maintaining target engagement. Analysis of FDA-approved drugs (2011-2023) reveals piperazine-containing compounds across diverse therapeutic areas: approximately 68% of these agents target neurological disorders and oncology indications, leveraging piperazine's ability to enhance solubility and blood-brain barrier penetration [9]. The piperazine moiety frequently functions as a molecular spacer that optimally positions pharmacophoric elements, a solubility-enhancing group that counterbalances hydrophobic scaffolds, or a direct binding element through its nitrogen atoms in receptor interactions [9] [10].
Table 1: Therapeutic Applications of Piperazine-Containing FDA-Approved Drugs (2011-2023)
Drug Name | Therapeutic Category | Mechanism of Action | Role of Piperazine |
---|---|---|---|
Vilazodone | Major Depressive Disorder | Serotonin Reuptake Inhibitor/5-HT₁A Partial Agonist | Conformational spacer enhancing receptor engagement |
Brexpiprazole | Schizophrenia/Major Depressive Disorder | Serotonin-Dopamine Activity Modulator | Solubility enhancement and receptor binding element |
Palbociclib | Metastatic Breast Cancer | CDK4/6 Inhibitor | Solubility modulator enabling oral bioavailability |
Cariprazine | Schizophrenia/Bipolar Disorder | D₂/D₃ Partial Agonist | Core scaffold for receptor binding conformation |
Venetoclax | Chronic Lymphocytic Leukemia | Bcl-2 Inhibitor | Solubility enhancer for improved formulation |
The structural versatility of piperazine derivatives enables their incorporation into drug delivery systems where they improve membrane permeability and into diagnostic agents where they facilitate targeted biomarker detection [1]. In kinase inhibitor development, exemplified by palbociclib and ribociclib, the piperazine ring contributes to selectivity optimization through water-mediated hydrogen bonding in the ATP-binding pocket [9]. The synthesis of 1-Boc-4-(4-aminobutyl)piperazine specifically addresses limitations in existing piperazine building blocks: its extended aminobutyl chain enables the construction of bivalent ligands targeting dimeric receptors and provides a functional handle for conjugation with biomolecules or solid supports [7] [10]. Patent literature demonstrates applications in neurodegenerative disease therapeutics, where the aminobutyl chain serves as a tether for acetylcholinesterase inhibitors and NMDA receptor antagonists, facilitating optimal positioning within these complex binding sites [10]. Receptor binding studies reveal that piperazine derivatives with appropriate C4 substituents exhibit enhanced affinity for serotonergic, dopaminergic, and histaminergic receptors, making 1-Boc-4-(4-aminobutyl)piperazine particularly valuable for CNS drug development where multitarget engagement is increasingly pursued [9] [10].
The tert-butoxycarbonyl (Boc) protecting group represents a strategic choice in heterocyclic chemistry, particularly for amines in multifunctional compounds like 1-Boc-4-(4-aminobutyl)piperazine. This protection strategy enables differential reactivity during multi-step syntheses, safeguarding the primary amine while allowing modification of the piperazine nitrogen. Spectroscopic analysis reveals that Boc protection significantly influences the compound's conformational behavior – the bulky tert-butyl group induces restricted rotation around the carbamate bond, creating defined molecular geometries that facilitate crystallization [4] [7]. This crystallinity is operationally advantageous, allowing purification by recrystallization rather than chromatography, a critical consideration in process chemistry. The Boc group demonstrates remarkable orthogonality to other common protecting groups (including Fmoc, Cbz, and Alloc), enabling complex synthetic sequences without premature deprotection [4].
Table 2: Comparative Analysis of Protecting Group Strategies for Aminobutylpiperazine Derivatives
Protecting Group | Deprotection Conditions | Orthogonality | Crystallinity Enhancement | Compatibility with Piperazine Chemistry |
---|---|---|---|---|
Boc (tert-butoxycarbonyl) | Mild acid (TFA, HCl) | High | Significant | Excellent |
Cbz (Benzyloxycarbonyl) | Hydrogenolysis | Moderate | Moderate | Good (risk of over-alkylation) |
Fmoc (Fluorenylmethyloxycarbonyl) | Base (piperidine) | High | Low to moderate | Limited (base sensitivity) |
Alloc (Allyloxycarbonyl) | Pd(0)-catalyzed | High | Low | Good |
Ac (Acetyl) | Harsh acid/base | Low | Moderate | Poor (difficult selective removal) |
Synthetic applications demonstrate that Boc-protected derivatives undergo selective transformations at the piperazine nitrogen while maintaining amine protection. The electron-withdrawing nature of the Boc group slightly activates the piperazine ring toward electrophilic aromatic substitution when aryl substituents are present, though this effect is minimal in alkyl-substituted variants like 1-Boc-4-(4-aminobutyl)piperazine [4] [6]. Upon completion of synthetic sequences, Boc removal is efficiently accomplished under mild acidic conditions (e.g., 20-50% TFA in DCM, or HCl in dioxane) that leave most functional groups unaffected, generating the free amine without piperazine ring degradation [4] [7]. This controlled deprotection is particularly valuable in pharmaceutical synthesis where hydrochloride salts of the deprotected amine are preferred for salt formation and enhanced water solubility. Stability studies confirm that Boc-protected derivatives exhibit excellent thermal resilience (decomposition >150°C) and hydrolytic stability across physiological pH ranges, making them suitable for long-term storage as evidenced by recommended storage at 0-8°C to prevent slow decomposition via intramolecular cyclization [4] [7]. The synthesis of 1-Boc-4-(4-aminobutyl)piperazine typically employs di-Boc protection strategies on precursor diamines, followed by selective mono-deprotection, or reductive amination approaches using Boc-piperidone intermediates, with yields exceeding 75% in optimized processes [7].
The pharmacological profile of piperazine derivatives exhibits remarkable sensitivity to structural variations, where chain length optimization, substituent positioning, and electronic modulation collectively determine receptor affinity and selectivity. Comparative studies of 1-Boc-4-(aminomethyl)piperidine (shorter C1 spacer) and 1-Boc-4-(4-aminobutyl)piperazine (C4 spacer) reveal significant differences in their conformational flexibility and membrane permeability [3] [7]. Molecular dynamics simulations demonstrate that the aminobutyl chain adopts extended conformations that facilitate interaction with allosteric binding pockets inaccessible to shorter-chain analogs. This spatial positioning advantage is particularly evident in kinase inhibitors and GPCR modulators where extended linker elements bridge primary pharmacophores with auxiliary binding regions [9] [10].
Positional isomerism dramatically influences biological activity, as evidenced by studies comparing ortho-, meta-, and para-substituted arylpiperazines. The 4-(4-aminophenyl)piperazine derivatives exhibit enhanced receptor affinity at serotonin receptors compared to their 2-aminophenyl isomers due to reduced steric hindrance and optimal vector alignment with receptor residues [4]. Similarly, 1-Boc-4-(4-bromophenyl)piperazine (CAS: 352437-09-3) demonstrates superior reactivity in Pd-catalyzed cross-coupling reactions relative to ortho-substituted analogs, attributed to diminished steric constraints around the halogen bond [6]. Electronic effects further modulate activity: electron-donating groups (e.g., 4-aminophenyl) enhance hydrogen-bond donation capacity at target sites, while electron-withdrawing substituents (e.g., 4-bromophenyl) improve metabolic stability by reducing oxidative dealkylation at the piperazine nitrogen [4] [6].
Table 3: Structure-Activity Relationship Analysis of Piperazine Derivatives
Compound Structure | CAS Number | Key Structural Features | Biological Implications |
---|---|---|---|
1-Boc-4-(4-aminomethylphenyl)piperazine | 852180-47-3 | Rigid benzylamine linkage | Enhanced receptor selectivity but reduced blood-brain barrier penetration |
1-Boc-4-(2-aminophenyl)piperazine | 170017-74-0 | Ortho-substituted aryl group | Steric hindrance limits receptor access but improves metabolic stability |
1-Boc-4-(4-aminophenyl)piperazine dihydrochloride | 193902-64-6 | Para-substituted aniline | Optimized for serotonin receptor binding with extended residence time |
1-Boc-4-(4-bromophenyl)piperazine | 352437-09-3 | Halogenated aromatic ring | Enhanced cross-coupling reactivity for parallel synthesis applications |
1-Boc-4-(4-aminobutyl)piperazine | 144222-22-0 | Flexible C4 alkyl spacer | Superior conformational adaptability for allosteric modulators |
The strategic value of 1-Boc-4-(4-aminobutyl)piperazine emerges clearly from SAR studies: its four-carbon chain provides an optimal length (6-8Å) for spanning intramolecular distances in many receptor binding sites, particularly in neurological targets where this distance corresponds to separation between primary and secondary pharmacophores [7] [10]. The linear alkyl spacer maintains moderate lipophilicity (calculated logP ~2.1), balancing aqueous solubility and membrane permeability more effectively than shorter-chain analogs (logP <1.5) which exhibit compromised cellular uptake, or longer-chain versions (logP >3.0) that suffer from solubility limitations [7]. These properties make it particularly valuable for developing bivalent ligands targeting dimeric receptors and PROTAC-based therapeutics where spacer length critically influences ternary complex formation efficiency. In kinase inhibitor design exemplified by CDK4/6 inhibitors, the aminobutyl chain serves as an optimal tether for attaching solubilizing groups without compromising ATP-binding pocket interactions [9]. The Boc-protected derivative enables efficient library synthesis through amide coupling, reductive amination, or nucleophilic substitution at the primary amine position, allowing rapid exploration of structural diversity while maintaining the piperazine core's integrity [7] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7